2-(2-nitrophenyl)-1H-quinazolin-4-one
Description
Properties
IUPAC Name |
2-(2-nitrophenyl)-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-14-9-5-1-3-7-11(9)15-13(16-14)10-6-2-4-8-12(10)17(19)20/h1-8H,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUALMVDXOBYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reverse Zinc Oxide Micelles as Catalytic Nanoreactors
The cyclocondensation of anthranilamide and 2-nitrobenzaldehyde in aqueous media represents a green chemistry approach to synthesize 2-(2-nitrophenyl)-1H-quinazolin-4-one. Reverse zinc oxide (ZnO) micelles serve as hollow nanoreactors, enabling high catalytic efficiency and selectivity under mild conditions. The micellar system facilitates a 99% yield at 70°C with 10 mol% catalyst loading, significantly outperforming traditional organic solvents like ethanol or DMF, which require higher temperatures (100°C) and longer reaction times.
Optimization of Catalyst Loading and Temperature
Key parameters influencing this method include catalyst concentration and temperature (Table 1). At 3 mol% ZnO, the reaction achieves 71% yield after 1 hour at room temperature. Increasing the catalyst to 10 mol% reduces the reaction time to 20 minutes and elevates the yield to 99%. Elevated temperatures (70°C) further enhance reaction kinetics without compromising selectivity.
Table 1. Catalyst Loading and Temperature Optimization for ZnO Micelle-Catalyzed Synthesis
| Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 3 | 25 | 60 | 71 |
| 5 | 25 | 45 | 85 |
| 10 | 70 | 20 | 99 |
The aqueous reaction medium allows simple product isolation via filtration, eliminating the need for chromatographic purification. The catalyst remains stable for five cycles with minimal activity loss, underscoring its industrial applicability.
Base-Promoted SNAr Reactions with Ortho-Fluorobenzamides
Mechanism and Substrate Scope
A transition-metal-free strategy employs cesium carbonate (Cs2CO3) to promote the SNAr reaction between ortho-fluorobenzamide and 2-nitrophenylacetamide in dimethyl sulfoxide (DMSO) at 135°C. This method proceeds via fluoride displacement, followed by cyclization to form the quinazolinone core (Figure 1). The reaction tolerates electron-deficient aryl groups, achieving 70–85% yields for nitro-substituted derivatives.
Critical Role of Base and Solvent
Cs2CO3 outperforms weaker bases like K2CO3 or NaHCO3 due to its strong basicity, which facilitates deprotonation and nucleophilic attack. DMSO acts as both solvent and mild oxidant, preventing side reactions such as over-oxidation or dimerization. Prolonged heating (>24 hours) is required to drive the reaction to completion, posing a limitation for large-scale synthesis.
Copper-Catalyzed Isocyanide Insertion/Cyclocondensation
Reaction Design and Catalytic Cycle
Copper(II) acetate-catalyzed coupling of ethyl 2-isocyanobenzoate with 2-nitroaniline in anisole under microwave irradiation provides a rapid route to this compound. The reaction involves isocyanide insertion into the Cu–N bond, followed by cyclocondensation to form the quinazolinone ring (Scheme 1). This method achieves 65–75% yields within 30 minutes, though electron-deficient anilines exhibit reduced reactivity.
Solvent and Base Optimization
Anisole, a green solvent, replaces hazardous DMF while maintaining high conversion rates. Triethylamine (Et3N) is critical for neutralizing acetic acid byproducts, preventing catalyst deactivation. Copper(II) acetate hydrate (10 mol%) proves more effective than CuI or CuBr, likely due to improved solubility in anisole.
Table 2. Comparative Analysis of Quinazolinone Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenyl)-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have distinct properties and applications based on their chemical structure.
Scientific Research Applications
Chemical Synthesis and Applications
Building Block for Organic Synthesis
2-(2-nitrophenyl)-1H-quinazolin-4-one is utilized as a precursor in the synthesis of various organic compounds. It can undergo several chemical transformations, including reduction, substitution, and oxidation reactions. For instance, the nitro group can be reduced to an amino group, leading to derivatives with enhanced biological activity.
Industrial Applications
In industrial settings, this compound is employed in developing new materials and as a precursor for synthesizing dyes and pigments. The ability to modify its structure allows for the creation of tailored products suited for specific applications.
Biological Research Applications
Enzyme Inhibition Studies
Research indicates that this compound derivatives exhibit potential as enzyme inhibitors. For example, quinazolinone derivatives have been investigated for their inhibitory effects on DNA gyrase, which is crucial for bacterial DNA replication. This suggests their application in developing antibacterial agents .
Therapeutic Properties
The compound has shown promise in various therapeutic areas:
- Anticancer Activity : Quinazolinone derivatives have been reported to possess anticancer properties, targeting specific pathways involved in tumor growth and proliferation .
- Antimicrobial Activity : Studies have demonstrated that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antimicrobial agents .
- SARS-CoV-2 Inhibition : Recent research has identified quinazolinone-based compounds as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), showcasing their relevance in combating COVID-19 .
Case Study 1: Antimicrobial Evaluation
A study evaluated several quinazolinone derivatives for their antimicrobial activity against various bacterial strains. Compounds derived from this compound showed significant inhibition against E. coli and S. aureus, with some achieving minimum inhibitory concentrations (MICs) as low as 32 μg/mL .
Case Study 2: SARS-CoV-2 Mpro Inhibition
In a recent investigation, a series of quinazolinone-based compounds were synthesized and tested against SARS-CoV-2 Mpro. The findings indicated that certain compounds exhibited comparable potency to established inhibitors like baicalein, suggesting a viable pathway for drug development against COVID-19 .
Summary of Findings
Mechanism of Action
The mechanism by which 2-(2-nitrophenyl)-1H-quinazolin-4-one exerts its effects involves specific molecular targets and pathways. The compound interacts with various enzymes and receptors, leading to changes in cellular processes. These interactions are crucial for its biological activity and therapeutic potential.
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Position Matters : Para-nitro derivatives () show distinct biological profiles compared to ortho-nitro analogs, emphasizing the role of regiochemistry.
- Electron-Withdrawing vs. Donating Groups: Nitro groups enhance electrophilicity, improving interactions with nucleophilic residues in enzymes, while hydroxyl or amino groups increase nucleophilicity .
- Hybrid Structures : Compounds combining nitro and halogen substituents (e.g., ) demonstrate synergistic effects in bioactivity, suggesting avenues for drug design.
Q & A
Q. What are the standard synthetic routes for 2-(2-nitrophenyl)-1H-quinazolin-4-one and its derivatives?
The synthesis typically involves nucleophilic addition reactions or cyclization strategies. For example:
- Nucleophilic Addition : Reacting 2-aminobenzothiazoles with 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one under controlled conditions yields derivatives with substituents at the 3-position .
- Cyclization : Refluxing 4-amino acetophenone with intermediates (e.g., ethanolic solutions of precursor compounds) in the presence of acetic acid facilitates quinazolinone ring formation .
- Key Parameters : Reaction time (6–8 hours), temperature (reflux conditions), and TLC monitoring are critical for optimizing yields .
Q. What spectroscopic and analytical methods are used to characterize this compound?
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the quinazolinone ring) .
- NMR Spectroscopy : NMR identifies aromatic proton environments (e.g., signals at δ 7.5–8.5 ppm for nitro-substituted phenyl groups) . NMR verifies carbonyl carbons (~180 ppm) .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical molecular weights (e.g., ~300–350 g/mol for common derivatives) .
Q. What safety precautions are recommended when handling this compound?
- General Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust formation .
- First Aid : In case of exposure, rinse affected areas with water and consult a physician immediately. Provide safety data sheets (SDS) to medical personnel .
Advanced Research Questions
Q. How do substituents on the quinazolinone core influence bioactivity?
- Anticonvulsant Activity : Derivatives with electron-withdrawing groups (e.g., -NO₂, -Br) at the 3-position show enhanced activity due to improved receptor binding .
- Anti-inflammatory Effects : Alkyl or alkoxy substituents (e.g., methyl, methoxy) on the phenyl ring modulate COX-2 inhibition, as seen in analogs like G1-3 and G2-3 .
- Methodological Approach : Systematically vary substituents using combinatorial chemistry and evaluate bioactivity via in vitro assays (e.g., enzyme inhibition) and in vivo models (e.g., rodent seizure thresholds) .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay Variability : Standardize protocols (e.g., consistent cell lines, dosage ranges) to minimize discrepancies. For example, antimicrobial activity in E. coli vs. S. aureus may reflect species-specific uptake mechanisms .
- Structural Confirmation : Verify compound purity and identity via HPLC and X-ray crystallography to rule out impurities or stereochemical variations .
Q. What computational strategies predict interactions between this compound derivatives and biological targets?
Q. How can reaction conditions be optimized to improve synthetic yields?
Q. How do structural modifications affect physicochemical properties like solubility and logP?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
